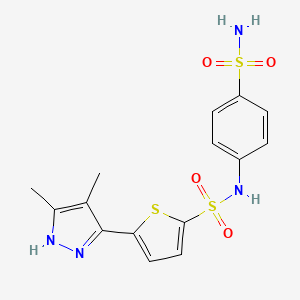![molecular formula C26H24N4O2 B11031765 N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031765.png)
N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzimidazole moiety fused with a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which is achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative.
Formation of Pyrimidine Ring: The benzimidazole intermediate is then reacted with a pyrimidine precursor under specific conditions to form the fused ring system.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalyst-free conditions is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the benzimidazole ring.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further explored for their biological activities .
Scientific Research Applications
N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved include the inhibition of cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide
- 2-(4-(Methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine
Uniqueness
N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide stands out due to its unique fused ring structure and the presence of both methoxyphenyl and methylphenyl groups. This combination imparts specific biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C26H24N4O2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c1-16-8-10-18(11-9-16)24-23(25(31)28-19-12-14-20(32-3)15-13-19)17(2)27-26-29-21-6-4-5-7-22(21)30(24)26/h4-15,24H,1-3H3,(H,27,29)(H,28,31) |
InChI Key |
AGJSNWLNMBHLQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11031691.png)
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide](/img/structure/B11031692.png)
![Furan-2-yl{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B11031702.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B11031704.png)
![biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11031705.png)
![(2E)-N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide](/img/structure/B11031721.png)
![2-oxo-N-[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide](/img/structure/B11031729.png)
![8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(4-methyl-2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031733.png)
![2-[(2,4-dimethylphenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11031739.png)
![2-Chloro-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B11031746.png)
![9-(2-ethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11031747.png)
![4-(3-chlorophenyl)-2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B11031752.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-3-[4-(pentyloxy)phenyl]guanidine](/img/structure/B11031767.png)
